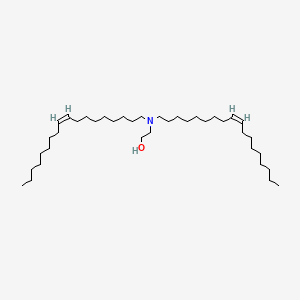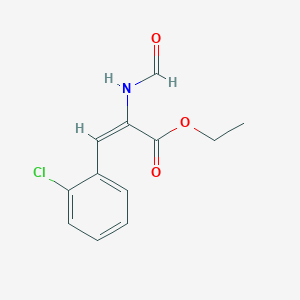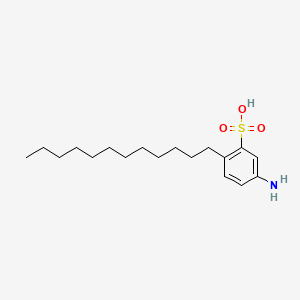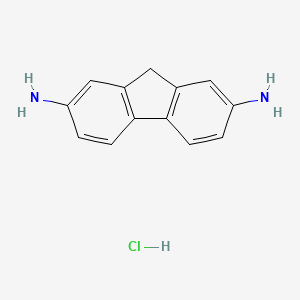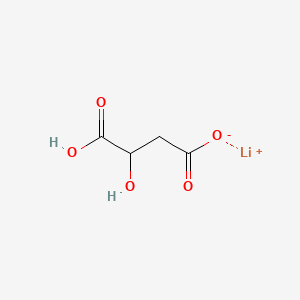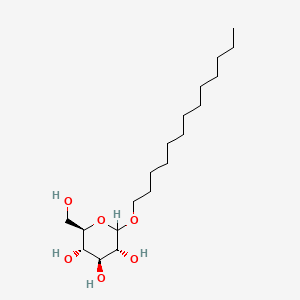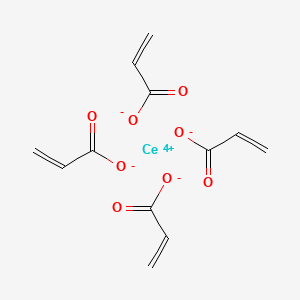
Cerium(4+) acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium(4+) acrylate is a coordination compound where cerium, a rare earth metal, is in its tetravalent state (Ce4+) Cerium belongs to the lanthanide series and is known for its high reactivity and strong oxidizing properties The acrylate ligand, derived from acrylic acid, forms a complex with cerium, resulting in a compound with unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions: Cerium(4+) acrylate can be synthesized through several methods. One common approach involves the reaction of cerium(IV) salts, such as cerium(IV) ammonium nitrate, with acrylic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the cerium(4+) ion. The general reaction can be represented as follows: [ \text{Ce(IV) salt} + \text{Acrylic acid} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using cerium(IV) oxide as a starting material. The oxide is dissolved in a suitable acid, such as nitric acid, to form cerium(IV) nitrate, which is then reacted with acrylic acid. The reaction conditions, including temperature, concentration, and pH, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: Cerium(4+) acrylate undergoes various chemical reactions, including:
Oxidation: Cerium(4+) is a strong oxidizing agent and can oxidize organic and inorganic substrates.
Reduction: The cerium(4+) ion can be reduced to cerium(3+) under appropriate conditions.
Substitution: The acrylate ligand can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve other carboxylic acids or amines.
Major Products:
Oxidation: Oxidized organic compounds and cerium(3+) species.
Reduction: Cerium(3+) acrylate and reduced organic products.
Substitution: New cerium complexes with different ligands.
科学的研究の応用
Cerium(4+) acrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antioxidant and enzyme mimic.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and nanocomposites.
作用機序
Cerium(4+) acrylate can be compared with other cerium compounds, such as cerium(IV) oxide and cerium(III) acrylate:
Cerium(IV) oxide: A widely studied compound with applications in catalysis and materials science. Unlike this compound, it is an inorganic oxide with different reactivity and applications.
Cerium(III) acrylate: Similar to this compound but with cerium in the trivalent state (Ce3+). It has different redox properties and reactivity.
類似化合物との比較
- Cerium(IV) oxide (CeO2)
- Cerium(III) oxide (Ce2O3)
- Cerium(IV) ammonium nitrate (CAN)
- Cerium(III) chloride (CeCl3)
特性
CAS番号 |
94232-55-0 |
|---|---|
分子式 |
C12H12CeO8 |
分子量 |
424.33 g/mol |
IUPAC名 |
cerium(4+);prop-2-enoate |
InChI |
InChI=1S/4C3H4O2.Ce/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
InChIキー |
PKFDXXILXGASLT-UHFFFAOYSA-J |
正規SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ce+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



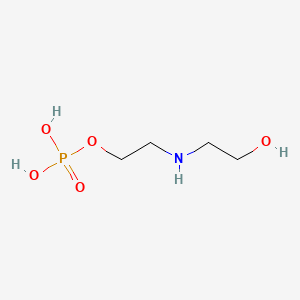
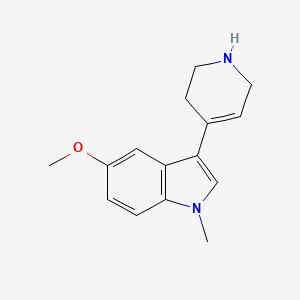

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)

